![molecular formula C11H13N5O B2714651 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-16-3](/img/structure/B2714651.png)
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, and a bicyclic oxa-azabicycloheptane ring system, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the construction of the bicyclic ring system. Key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-amino-1-methylpyrazole and formamide derivatives.
Construction of the bicyclic ring system: This step often involves intramolecular cyclization reactions, where the pyrazolo[3,4-d]pyrimidine intermediate is reacted with suitable reagents to form the oxa-azabicycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazolo[3,4-d]pyrimidine ring or the bicyclic system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The molecular formula is C12H14N4O with a molecular weight of approximately 230.26 g/mol.
Anticancer Activity
Numerous studies have investigated the anticancer potential of pyrazolo derivatives, including those related to the compound . For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs). In vitro assays demonstrated that certain derivatives exhibit potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with some compounds showing IC50 values as low as 0.016 µM against wild-type EGFR .
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of pyrazole-based compounds. A series of pyrazole derivatives were evaluated for their inhibitory activity against several bacterial strains, demonstrating significant antimicrobial effects. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases .
Case Study 1: EGFR Inhibition
A study published in 2022 synthesized new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. The most promising compound exhibited remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against mutant forms . This highlights the potential of this class of compounds in targeted cancer therapies.
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole-based compounds were designed and synthesized to evaluate their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives had strong inhibitory effects, suggesting their utility in developing new antimicrobial agents .
Data Tables
Mécanisme D'action
The mechanism of action of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyrimidine moiety may bind to specific active sites on enzymes, inhibiting their activity or modulating their function. The bicyclic ring system may enhance the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane: Unique due to its bicyclic structure.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar core structure but lack the bicyclic ring system.
Oxa-azabicycloheptane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazolo[3,4-d]pyrimidine core with the oxa-azabicycloheptane ring. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Activité Biologique
The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is a novel organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.
Structural Characteristics
The compound features a complex bicyclic structure that integrates a pyrazolo[3,4-d]pyrimidine moiety with a bicyclic azabicyclo structure. The unique combination of these structural elements is believed to enhance its interaction with biological targets.
Property | Value |
---|---|
Chemical Formula | C₉H₈N₆O |
Molecular Weight | 200.2 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Research indicates that this compound acts primarily as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a crucial regulator in cell cycle progression. By inhibiting CDK2, it disrupts normal cell cycle events, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Interaction with CDK2
The binding affinity of the compound to the ATP-binding site of CDK2 is critical for its inhibitory action. This competitive inhibition halts phosphorylation processes essential for cell cycle advancement, which has been demonstrated through various in vitro studies.
Cytotoxicity Studies
The cytotoxic effects of the compound have been evaluated against several cancer cell lines:
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 | 15 | CDK2 inhibition |
HCT-116 | 12 | CDK2 inhibition |
HeLa | 18 | CDK2 inhibition |
These studies demonstrate significant cytotoxicity, indicating that the compound may serve as a promising candidate for further development as an anticancer agent.
Additional Biological Activities
Beyond its role as a CDK2 inhibitor, preliminary studies suggest potential anti-inflammatory and antibacterial properties. These activities are being investigated in ongoing research to better understand the full scope of its pharmacological effects.
Case Studies and Research Findings
Recent publications have highlighted various aspects of the biological activity of pyrazolo derivatives similar to our compound:
- Antitumor Activity : A series of pyrazolo derivatives have shown promising results against BRAF(V600E) mutations and other oncogenic targets, suggesting a broad spectrum of antitumor efficacy across different cancer types .
- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines has been observed in models simulating inflammatory responses .
- Antibacterial Properties : Related compounds have demonstrated significant antibacterial activity against various pathogens, providing insight into potential applications beyond oncology .
Propriétés
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNFMLIVOXZIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.